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Introduction: Why Measure BSP Uptake?
Sulfobromophthalein (BSP), a synthetic organic anion, has long been a critical tool in

biomedical research, primarily for assessing liver function. Its importance extends significantly

into drug development and toxicology. The uptake of BSP from the bloodstream into

hepatocytes, the primary cells of the liver, is not a passive process. It is actively mediated by a

family of membrane transporters known as Organic Anion Transporting Polypeptides (OATPs),

particularly OATP1B1 and OATP1B3, which are highly expressed on the basolateral

(sinusoidal) membrane of human hepatocytes.[1][2][3]

Understanding how investigational drugs interact with these transporters is a regulatory

expectation and a crucial step in preclinical development.[3] Inhibition of OATP transporters by

a new drug candidate can lead to significant drug-drug interactions (DDIs).[4][5] If a co-

administered drug, which is a substrate of OATPs (like many statins), cannot enter the liver for

metabolism and clearance, its concentration in the blood can rise to toxic levels.[2][4][5]

Therefore, a robust and reliable in vitro assay to measure BSP uptake in cell lines

overexpressing these transporters is an indispensable tool for predicting potential clinical DDIs.

This application note provides a comprehensive, step-by-step protocol for conducting a BSP

uptake assay in transfected cell lines, explaining the scientific principles behind each step to

ensure experimental success and data integrity.
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Principle of the Assay
The assay quantifies the rate of active transport of BSP into cultured cells that are engineered

to express a specific OATP transporter (e.g., OATP1B1). The fundamental principle relies on

incubating these cells with a known concentration of BSP for a defined period at a physiological

temperature (37°C) and then measuring the amount of BSP that has accumulated inside the

cells.

To ensure the measured uptake is specifically due to the transporter's activity, several controls

are essential:

Parental Cell Line: A control cell line that does not express the OATP transporter is run in

parallel to measure non-specific binding and passive diffusion.

Temperature Control: The assay is performed at 37°C to measure active, energy-dependent

transport and at 4°C, where active transport is minimal, to determine background surface

binding.[6]

Chemical Inhibition: A known inhibitor of the OATP transporter, such as rifampicin or

cyclosporin A, is used to confirm that the uptake is mediated by the specific transporter.[3][5]

[7]

The net transporter-mediated uptake is then calculated by subtracting the uptake observed in

control conditions from the total uptake in the transporter-expressing cells.

Caption: Mechanism of OATP-mediated BSP uptake and inhibition.

Materials and Reagents
Equipment

Laminar Flow Hood (Sterile)

CO₂ Incubator (37°C, 5% CO₂)

Inverted Microscope

Water Bath (37°C)
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Refrigerated Centrifuge

Microplate Reader (absorbance capable, 580 nm)

Multichannel Pipettes

Vacuum Manifold for 96-well plates

Standard laboratory glassware and plasticware

Reagents & Consumables
Reagent/Consumable Recommended Specifications

Cell Lines

HEK293 or CHO cells stably transfected with

human OATP1B1 or OATP1B3. Parental (mock-

transfected) cell line.

Culture Medium

DMEM or F-12, supplemented with 10% FBS,

1% Penicillin-Streptomycin, and selection

antibiotic (e.g., G418).

Cell Culture Plates 24-well or 96-well poly-D-lysine coated plates.

Sulfobromophthalein Sodium Sigma-Aldrich (Cat# B7022) or equivalent.

Rifampicin (Inhibitor) Sigma-Aldrich (Cat# R3501) or equivalent.

Uptake Buffer
Hanks' Balanced Salt Solution (HBSS) with 10

mM HEPES, pH 7.4.[8]

Lysis Buffer 0.1% Triton X-100 in PBS.

Protein Assay Reagent Bicinchoninic Acid (BCA) Assay Kit.

Other Reagents
Trypsin-EDTA, Phosphate-Buffered Saline

(PBS), Dimethyl Sulfoxide (DMSO).

Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate

formats.
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Phase 1: Preparation

Phase 2: Uptake Assay (at 37°C)

Phase 3: Quantification & Analysis
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Caption: High-level experimental workflow for the BSP uptake assay.
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Part 1: Cell Preparation (Day 1-2)
Cell Seeding: Seed both the OATP-expressing cells and the parental (mock) cells into a 96-

well poly-D-lysine coated plate.

Rationale: A confluent monolayer is crucial for consistent results. Poly-D-lysine coating

enhances cell attachment.

Density: Target a seeding density that results in a 90-95% confluent monolayer on the day

of the experiment (e.g., 80,000 to 100,000 cells/well). This must be optimized for your

specific cell line.

Incubation: Incubate the plates at 37°C with 5% CO₂ for 24 to 48 hours.

Part 2: Reagent Preparation (Day 3 - Day of Assay)
Uptake Buffer: Prepare fresh Hanks' Balanced Salt Solution (HBSS) containing 10 mM

HEPES. Adjust the pH to 7.4.[8] Warm to 37°C before use. Prepare a separate aliquot to be

kept on ice for the wash steps.

BSP Stock Solution: Prepare a 10 mM stock solution of BSP in water.

BSP Working Solution: Dilute the BSP stock solution in warm (37°C) uptake buffer to the

desired final concentration (e.g., 20 µM for a 2X working solution if you add equal volume to

the wells). The final concentration in the assay should be close to the known Km value for

the transporter, which for BSP is often in the low micromolar range.[9][10]

Inhibitor Stock Solution: Prepare a 10 mM stock solution of Rifampicin in DMSO.

Inhibitor Working Solution: Dilute the Rifampicin stock solution in warm (37°C) uptake buffer.

For a typical IC₅₀ determination, a serial dilution is prepared. A common final concentration to

demonstrate inhibition is 10-20 µM.[1]

Expert Tip: Ensure the final DMSO concentration in the assay is consistent across all wells

(including controls) and does not exceed 0.5%, as higher concentrations can affect cell

membrane integrity.
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Part 3: The Uptake Assay (Day 3)
Pre-warming: Place the plate of cells in a 37°C water bath or incubator for 10-15 minutes to

equilibrate the temperature.

Wash: Gently aspirate the culture medium from all wells. Wash the cell monolayer twice with

150 µL of warm (37°C) uptake buffer.

Pre-incubation: Aspirate the final wash. Add 50 µL of warm uptake buffer to the "control"

wells and 50 µL of the warm inhibitor working solution to the "inhibitor" wells. Incubate the

plate at 37°C for 10 minutes.

Rationale: This step allows the inhibitor to enter the cells and interact with the transporter

before the substrate is introduced.

Initiate Uptake: Add 50 µL of the 2X BSP working solution to all wells to start the uptake

reaction. The final volume in each well is now 100 µL.

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes).

Expert Tip: It is critical to perform a time-course experiment (e.g., 1, 2, 5, 10, 30 minutes)

during assay development to determine the linear range of uptake.[11] Subsequent

experiments should be conducted within this linear phase.

Terminate Uptake: To stop the reaction, rapidly aspirate the BSP solution from the wells.

Immediately add 200 µL of ice-cold uptake buffer to each well.

Rationale: The rapid temperature drop to 4°C effectively halts all active transport

processes.[6]

Final Washes: Aspirate the buffer and wash the monolayer two more times with 200 µL of

ice-cold uptake buffer to remove any unbound, extracellular BSP. After the final wash,

aspirate as much buffer as possible without disturbing the cell layer.

Part 4: Quantification
Cell Lysis: Add 100 µL of Lysis Buffer (0.1% Triton X-100 in PBS) to each well. Incubate at

room temperature on a plate shaker for 15-20 minutes to ensure complete lysis.
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Measure Absorbance: Transfer the lysate to a new, clear flat-bottom 96-well plate. Measure

the absorbance at 580 nm using a microplate reader. This reading corresponds to the

amount of intracellular BSP.

Protein Quantification: Use a 10-20 µL aliquot of the remaining cell lysate from each well to

perform a protein assay (e.g., BCA assay).[12]

Rationale: Normalizing the BSP uptake to the total protein content in each well corrects for

any variations in cell number or seeding density, which is a major source of experimental

variability.[12][13][14][15]

Data Analysis and Interpretation
Standard Curve: Create a standard curve by making serial dilutions of the BSP stock solution

in lysis buffer and measuring their absorbance at 580 nm. Use this curve to convert the

absorbance readings of the samples into the amount of BSP (e.g., in pmol).

Normalization: For each well, divide the amount of BSP (pmol) by the protein content (mg) to

get the normalized uptake (pmol/mg protein).

Calculate Net Uptake:

Total Uptake: Normalized uptake in OATP-expressing cells at 37°C.

Non-Specific Uptake: Normalized uptake in mock-transfected cells at 37°C.

Net Transporter-Mediated Uptake = (Total Uptake) - (Non-Specific Uptake)

Calculate Inhibition:

Percent Inhibition = [1 - (Net Uptake with Inhibitor / Net Uptake without Inhibitor)] x 100

Sample Data Presentation
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Condition Cell Line
BSP
(pmol)

Protein
(mg)

Normaliz
ed
Uptake
(pmol/mg
)

Net
Uptake
(pmol/mg
/min)

%
Inhibition

Control OATP1B1 150 0.025 6000 1000 N/A

+

Rifampicin
OATP1B1 60 0.024 2500 300 70%

Control Mock 52 0.026 2000 N/A N/A

(Data are

for

illustrative

purposes

only.

Uptake

rate is

calculated

assuming a

5-minute

incubation.

)

Troubleshooting Guide
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Issue Potential Cause(s) Recommended Solution(s)

High variability between

replicate wells

Inconsistent cell seeding; Cell

monolayer detachment during

washing; Pipetting errors.

Optimize seeding density;

Wash cells very gently; Use a

multichannel pipette and

ensure proper technique.

Low signal (low net uptake)

Low transporter expression;

Uptake time too short;

Incorrect buffer pH; BSP

degradation.

Verify transporter expression

via Western blot or qPCR;

Optimize uptake time by

performing a time-course;

Check and adjust buffer pH to

7.4; Prepare fresh BSP

solutions for each experiment.

High background in mock cells
Non-specific binding to plastic

or cells; Ineffective washing.

Ensure plates are poly-D-

lysine coated; Increase the

number of ice-cold washes to

3-4 times; Include a 4°C

control to quantify binding.

No inhibition by known

inhibitors

Inhibitor concentration too low;

Inhibitor degraded; Pre-

incubation time too short.

Test a range of inhibitor

concentrations to determine

IC₅₀; Prepare fresh inhibitor

stocks; Increase pre-incubation

time to 15-30 minutes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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